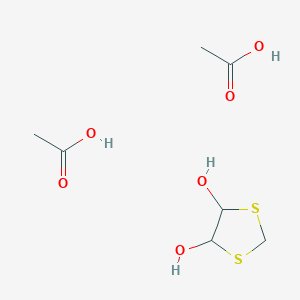

Acetic acid;1,3-dithiolane-4,5-diol

CAS No.: 807363-79-7

Cat. No.: VC20568452

Molecular Formula: C7H14O6S2

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 807363-79-7 |

|---|---|

| Molecular Formula | C7H14O6S2 |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | acetic acid;1,3-dithiolane-4,5-diol |

| Standard InChI | InChI=1S/C3H6O2S2.2C2H4O2/c4-2-3(5)7-1-6-2;2*1-2(3)4/h2-5H,1H2;2*1H3,(H,3,4) |

| Standard InChI Key | SKZCVQONDVCXIO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1SC(C(S1)O)O |

Introduction

Structural and Molecular Characteristics

The core structure of acetic acid;1,3-dithiolane-4,5-diol consists of a 1,3-dithiolane ring (a five-membered ring with sulfur atoms at positions 1 and 3) substituted with hydroxyl groups at positions 4 and 5, which are further acetylated to form diacetate esters. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.312 g/mol | |

| Exact Mass | 258.023 g/mol | |

| Topological Polar Surface Area | 165.66 Ų | |

| LogP (Partition Coefficient) | 0.242 |

The acetylation of the hydroxyl groups enhances the compound’s stability and solubility in organic solvents, making it a practical intermediate in synthetic workflows. The 1,3-dithiolane ring confers unique electronic properties due to the electron-withdrawing effects of sulfur, which influence its reactivity in bond-forming reactions .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,3-dithiolane derivatives typically involves cyclization reactions using sulfur-containing reagents. For acetic acid;1,3-dithiolane-4,5-diol, a plausible route involves:

-

Formation of the 1,3-Dithiolane Core: Reacting a 1,3-dihydroxypropane derivative with a sulfur source such as sodium trithiocarbonate () under controlled conditions . For example, bismesylates of 1,3-dihydroxypropanes react with in dimethylformamide (DMF) to yield cyclic trithiocarbonates, which can be further modified .

-

Acetylation: Treating the resulting diol with acetic anhydride or acetyl chloride to protect the hydroxyl groups as acetate esters .

This method mirrors the synthesis of analogous compounds like 1,3-dithiane-2-thiones, where cyclization and subsequent functionalization are critical to achieving high yields .

Reactivity Profile

The 1,3-dithiolane ring exhibits reactivity patterns distinct from its six-membered analogs:

-

Ring-Opening Reactions: The strain in the five-membered ring facilitates nucleophilic attack at the sulfur atoms, enabling the release of acetylated diol precursors under acidic or basic conditions .

-

Umpolung Applications: Like 1,3-dithianes, the 1,3-dithiolane system can act as an acyl anion equivalent, though its smaller ring size may alter regioselectivity in alkylation or metalation reactions .

Applications in Organic Synthesis

As a Protecting Group

The diacetate moiety serves as a transient protecting group for vicinal diols, enabling selective transformations at other sites of a molecule. Deprotection via hydrolysis regenerates the diol, which is valuable in carbohydrate and polyol synthesis .

Building Block for Complex Architectures

The 1,3-dithiolane ring’s ability to act as a -synthon makes it useful in constructing carbocyclic and heterocyclic frameworks. For instance, ring-opening cross-coupling reactions could yield thioether-linked polymers or bioactive molecules .

Comparative Analysis with Related Dithiane Derivatives

| Feature | 1,3-Dithiolane Derivatives | 1,3-Dithiane Derivatives | 1,4-Dithiane Derivatives |

|---|---|---|---|

| Ring Size | 5-membered | 6-membered | 6-membered |

| Strain Energy | Higher | Lower | Lower |

| Typical Reactivity | Ring-opening, umpolung | Umpolung, hydrogenolysis | C2-synthon applications |

| Example Application | Diol protection | Carbonyl anion equivalents | Lipid synthesis |

The 1,3-dithiolane system’s smaller ring size confers higher strain energy, making it more reactive toward ring-opening than 1,3- or 1,4-dithianes . This reactivity divergence underscores the importance of ring size in tuning synthetic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume